molecular formula C65H110ClN13O13 B12400850 (3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride

(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride

Cat. No.: B12400850
M. Wt: 1317.1 g/mol
InChI Key: VMTKFLNBEFICBT-PQILTFOPSA-N
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Description

The compound (3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as amide bond formation, peptide coupling, and selective protection/deprotection of functional groups. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as chromatography and crystallization. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acids or bases for catalyzing hydrolysis. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and product formation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while hydrolysis can produce smaller peptide fragments or amino acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe for studying protein-ligand interactions, enzyme activity, and cellular signaling pathways. Its ability to interact with specific biomolecules makes it a valuable tool for elucidating biological processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for targeting specific diseases, such as cancer or infectious diseases, by modulating molecular pathways involved in disease progression.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. Its unique chemical structure allows for the design of materials with specific functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-octanoylpiperidine-3-carbonyl: Shares a similar piperidine core structure.

    (2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl: Contains similar functional groups and chiral centers.

Uniqueness

This compound is unique due to its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical reactivity and biological activity, making it a versatile tool for scientific research and industrial applications.

Properties

Molecular Formula

C65H110ClN13O13

Molecular Weight

1317.1 g/mol

IUPAC Name

(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C65H109N13O13.ClH/c1-11-13-14-15-19-28-55(81)77-31-21-25-44(38-77)58(85)72-49(34-43-23-17-16-18-24-43)60(87)71-48(27-22-30-75(8)9)59(86)74-51(32-40(3)4)63(90)78-39-45(79)35-53(78)64(91)76(10)52(33-41(5)6)62(89)73-50(37-56(82)83)61(88)70-47(26-20-29-69-65(67)68)54(80)36-46(57(66)84)42(7)12-2;/h16-18,23-24,40-42,44-53,79H,11-15,19-22,25-39H2,1-10H3,(H2,66,84)(H,70,88)(H,71,87)(H,72,85)(H,73,89)(H,74,86)(H,82,83)(H4,67,68,69);1H/t42-,44-,45+,46-,47-,48+,49-,50-,51-,52-,53-;/m0./s1

InChI Key

VMTKFLNBEFICBT-PQILTFOPSA-N

Isomeric SMILES

CCCCCCCC(=O)N1CCC[C@@H](C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCN(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3C[C@@H](C[C@H]3C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C[C@@H]([C@@H](C)CC)C(=O)N)O.Cl

Canonical SMILES

CCCCCCCC(=O)N1CCCC(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN(C)C)C(=O)NC(CC(C)C)C(=O)N3CC(CC3C(=O)N(C)C(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)CC(C(C)CC)C(=O)N)O.Cl

Origin of Product

United States

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